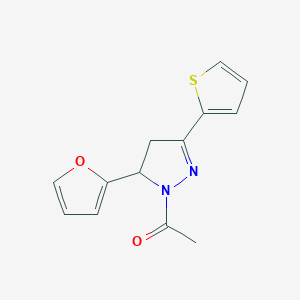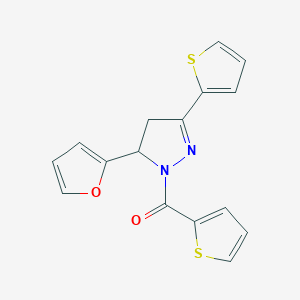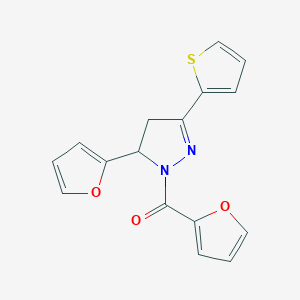![molecular formula C25H29N5O6 B488562 N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea CAS No. 622789-78-0](/img/structure/B488562.png)
N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,5-dimethoxyaniline with appropriate reagents to form the dimethoxyphenyl intermediate.
Pyridine Ring Formation: The intermediate is then subjected to conditions that facilitate the formation of the pyridine ring, often involving cyclization reactions.
Urea Linkage Formation: Finally, the urea linkage is introduced through the reaction of the pyridine intermediate with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines.
科学的研究の応用
N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
1,4-bis(2,5-dimethoxyphenyl)benzene: Shares similar structural features but lacks the urea linkage and pyridine ring.
1-(2,5-Dimethoxyphenyl)-2-nitroethane: Contains the dimethoxyphenyl group but differs in its nitroethane structure.
Uniqueness
N-(5-{[(2,5-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea is unique due to its combination of methoxy groups, urea linkage, and pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
622789-78-0 |
|---|---|
分子式 |
C25H29N5O6 |
分子量 |
495.5g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-3-[5-[(2,5-dimethoxyphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea |
InChI |
InChI=1S/C25H29N5O6/c1-14-18(27-24(31)29-20-11-16(33-3)7-9-22(20)35-5)13-19(15(2)26-14)28-25(32)30-21-12-17(34-4)8-10-23(21)36-6/h7-13H,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChIキー |
NTQDRZRIBMOVEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=C(C=CC(=C2)OC)OC)NC(=O)NC3=C(C=CC(=C3)OC)OC |
正規SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=C(C=CC(=C2)OC)OC)NC(=O)NC3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Methyl-2-furyl)-1,10b-dihydrospiro(pyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane)](/img/structure/B488479.png)
![2'-(3,4-Dimethoxyphenyl)-1',10'b-dihydrospiro(cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B488481.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488482.png)
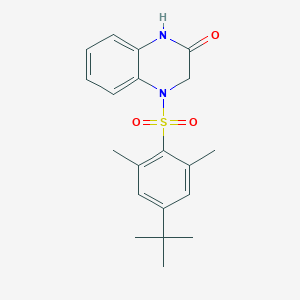
![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)
![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)
![N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B488504.png)
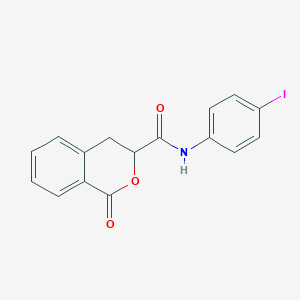
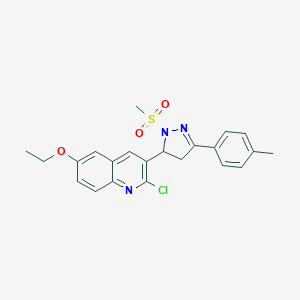
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B488518.png)
![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)
